

Application Notes and Protocols for TL12-186

Treatment in Kinase Degradation Assays

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Compound of Interest

Compound Name: TL12-186

Cat. No.: B611386

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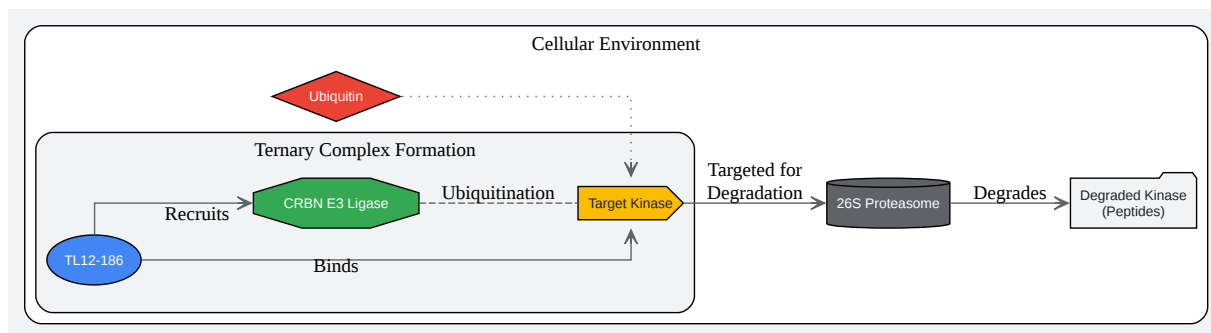
Introduction

TL12-186 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that induces the degradation of a wide range of kinases through the ubiquitin-proteasome system. [1][2] It is a valuable tool for studying kinase biology, validating kinase targets, and developing novel therapeutics. **TL12-186** is a heterobifunctional molecule composed of a promiscuous kinase inhibitor linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). [2][3] This dual-binding capacity allows **TL12-186** to recruit CRBN to target kinases, leading to their ubiquitination and subsequent degradation by the 26S proteasome. [4]

These application notes provide detailed protocols for utilizing **TL12-186** in kinase degradation assays, focusing on the human leukemia cell lines MOLM-14 and MOLT-4, in which **TL12-186** has been shown to be effective. [2][3]

Mechanism of Action

The mechanism of action of **TL12-186** follows the general principle of PROTAC-mediated protein degradation. The molecule simultaneously binds to a target kinase and the E3 ubiquitin ligase CRBN, forming a ternary complex. [4] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the kinase. The polyubiquitinated kinase is then recognized and degraded by the proteasome.



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Caption: Mechanism of **TL12-186**-mediated kinase degradation.

Quantitative Data

Treatment with **TL12-186** leads to the degradation of a significant portion of the kinome in susceptible cell lines. The following tables summarize the quantitative proteomics data from studies using MOLM-14 and MOLT-4 cells treated with 100 nM **TL12-186** for 4 hours.[3]

Table 1: Kinases Degraded by **TL12-186** in MOLM-14 Cells[3]

Kinase	Protein Name	% Degradation
AAK1	AP2-associated protein kinase 1	>25%
AURKA	Aurora kinase A	>25%
AURKB	Aurora kinase B	>25%
BTK	Bruton's tyrosine kinase	>25%
CDK12	Cyclin-dependent kinase 12	>25%
FLT3	FMS-like tyrosine kinase 3	>25%
FES	Feline sarcoma oncogene	>25%
FER	Fer (fps/fes related) tyrosine kinase	>25%
PTK2	Protein tyrosine kinase 2	>25%
PTK2B	Protein tyrosine kinase 2 beta	>25%
ULK1	Unc-51 like autophagy activating kinase 1	>25%
TEC	Tec protein tyrosine kinase	>25%

Table 2: Kinases Degraded by **TL12-186** in MOLT-4 Cells[3]

Kinase	Protein Name	% Degradation
AURKA	Aurora kinase A	>50%
AURKB	Aurora kinase B	>50%
BTK	Bruton's tyrosine kinase	>50%
CDK4	Cyclin-dependent kinase 4	>50%
CDK6	Cyclin-dependent kinase 6	>50%
FLT3	FMS-like tyrosine kinase 3	>50%
PTK2	Protein tyrosine kinase 2	>50%
ITK	IL-2 inducible T-cell kinase	>50%
TEC	Tec protein tyrosine kinase	>50%
ULK1	Unc-51 like autophagy activating kinase 1	>50%
and 18 other kinases	>50%	

Note: The tables above represent a selection of degraded kinases. For a comprehensive list, please refer to the primary literature.[\[3\]](#)

Experimental Protocols

The following protocols provide a general framework for conducting kinase degradation assays using **TL12-186**. Optimization may be required for specific experimental setups.

Cell Culture

Materials:

- MOLM-14 or MOLT-4 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- Incubator (37°C, 5% CO₂)

Protocol:

- Culture MOLM-14 or MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in suspension culture at a density between 1×10^5 and 1×10^6 cells/mL.
- Passage cells every 2-3 days by diluting the cell suspension with fresh medium.

TL12-186 Treatment

Materials:

- **TL12-186** (lyophilized powder)
- Dimethyl sulfoxide (DMSO)
- Cultured MOLM-14 or MOLT-4 cells

Protocol:

- Prepare a 10 mM stock solution of **TL12-186** in DMSO. Aliquot and store at -20°C.
- Seed cells at a density of 0.5×10^6 cells/mL in a new culture flask or plate.
- Dilute the **TL12-186** stock solution in culture medium to the desired final concentration (e.g., 10 nM, 100 nM, 1 μ M). A DMSO control should be prepared with the same final concentration of DMSO as the highest **TL12-186** concentration.
- Add the diluted **TL12-186** or DMSO control to the cells.
- Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).

Western Blotting for Kinase Degradation

Materials:

- Treated and control cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffers
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BTK, anti-FLT3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Harvest cells by centrifugation and wash with ice-cold PBS.
- Lyse cells in lysis buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations and prepare samples with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of kinase degradation.

Mass Spectrometry for Global Proteome Analysis

Materials:

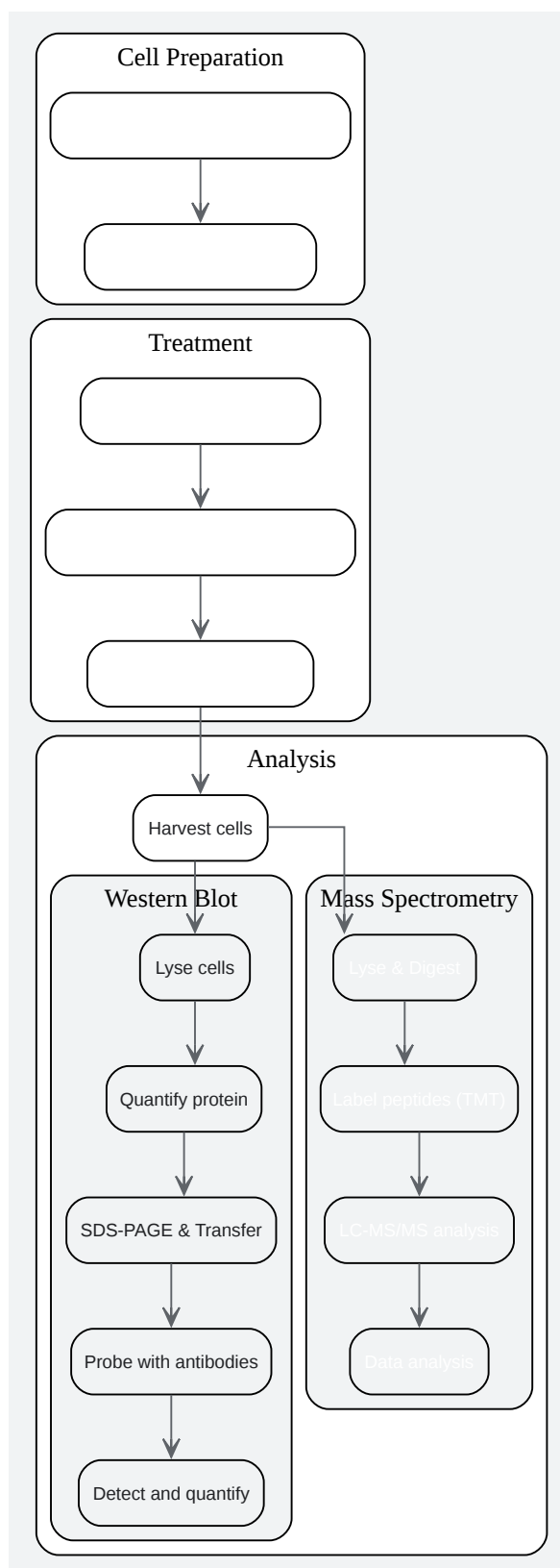
- Treated and control cells
- Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
- DTT and iodoacetamide
- Trypsin
- Tandem Mass Tag (TMT) reagents (for quantitative proteomics)
- LC-MS/MS system

Protocol:

- Harvest and lyse cells as described for Western blotting, using a lysis buffer compatible with mass spectrometry.
- Reduce and alkylate the proteins.
- Digest the proteins into peptides using trypsin.
- Label the peptides with TMT reagents according to the manufacturer's protocol.
- Combine the labeled peptide samples.

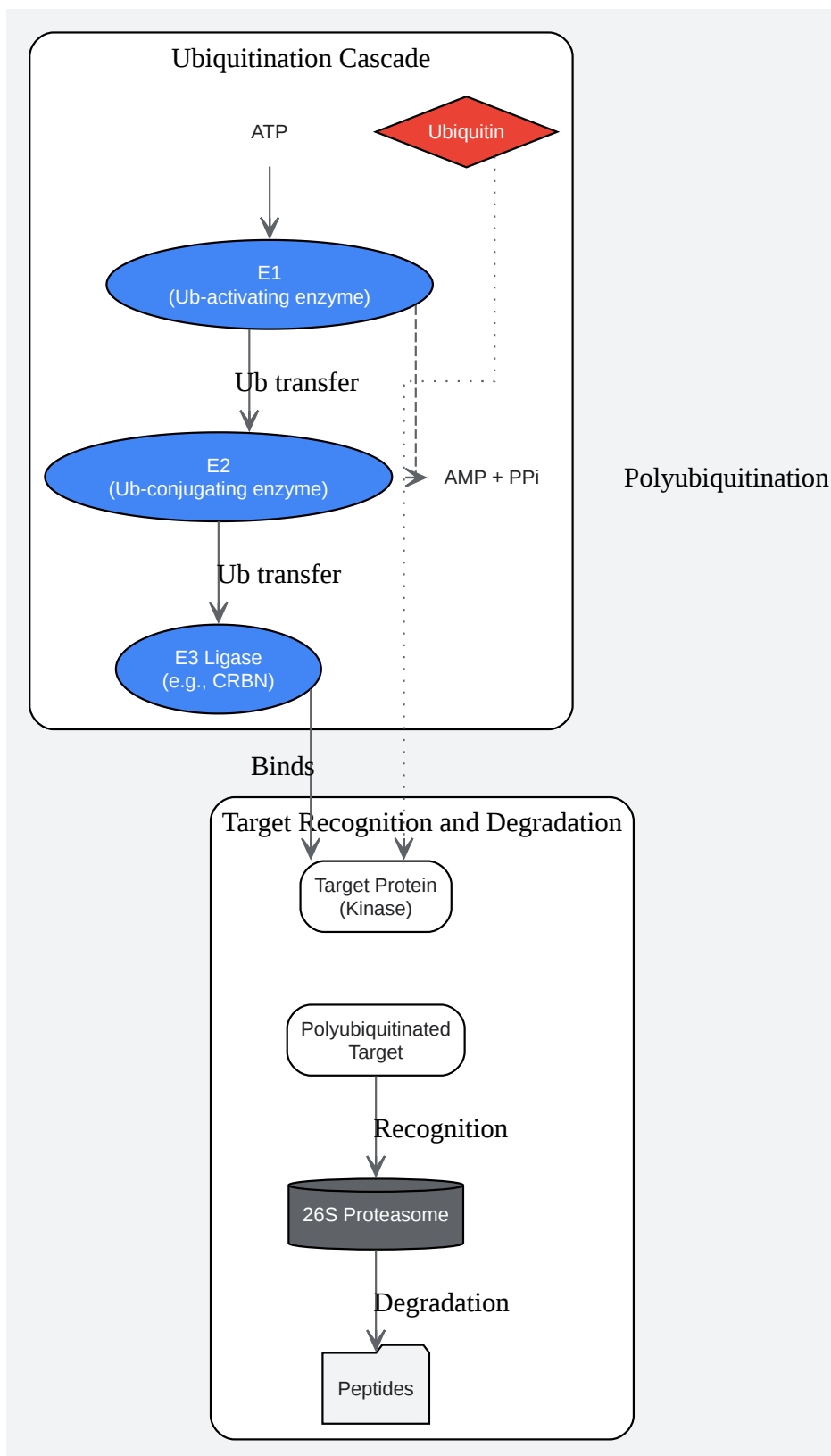
- Analyze the peptide mixture by LC-MS/MS.
- Process the raw data using proteomics software (e.g., Proteome Discoverer) to identify and quantify proteins.
- Calculate the relative abundance of kinases in **TL12-186**-treated samples compared to control samples to determine the degradation profile.

Experimental Workflow and Signaling Pathway Diagrams



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Caption: General workflow for a kinase degradation assay using **TL12-186**.



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Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

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